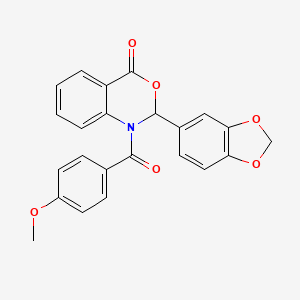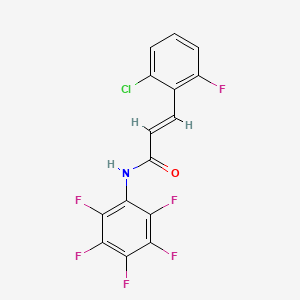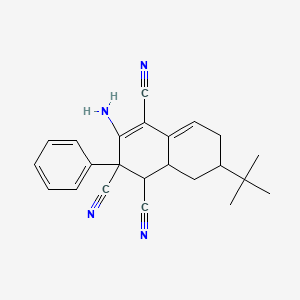![molecular formula C17H20N2O2S B10909511 N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B10909511.png)
N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity, and a thiophene ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 2-(2,3,6-trimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide exerts its effects is often related to its ability to form stable complexes with metal ions. These complexes can interact with biological targets such as enzymes or DNA, leading to various biological effects. The hydrazone linkage and thiophene ring play crucial roles in these interactions, facilitating binding to specific molecular targets and modulating their activity.
Comparison with Similar Compounds
N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide can be compared with other hydrazide derivatives and thiophene-containing compounds:
Hydrazide Derivatives: Compounds like isoniazid and hydralazine, which are known for their antimicrobial and antihypertensive properties, respectively.
Thiophene-Containing Compounds: Thiophene derivatives such as thiophene-2-carboxylic acid and 2-acetylthiophene, which are used in various chemical and pharmaceutical applications.
The uniqueness of N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H20N2O2S/c1-11-5-6-12(2)17(14(11)4)21-10-16(20)19-18-9-15-8-7-13(3)22-15/h5-9H,10H2,1-4H3,(H,19,20)/b18-9+ |
InChI Key |
AQKFEPKKRYMBDD-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(S2)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B10909434.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909439.png)

![5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one](/img/structure/B10909448.png)
![7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B10909469.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10909483.png)


![Dimethyl 2,2'-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis[5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate]](/img/structure/B10909492.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10909494.png)
![N'~1~,N'~4~-bis[(E)-1H-pyrrol-2-ylmethylidene]benzene-1,4-dicarbohydrazide](/img/structure/B10909506.png)
![(4E)-4-{[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10909509.png)
